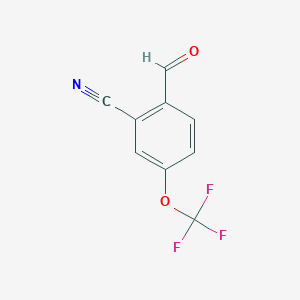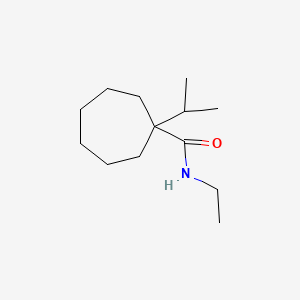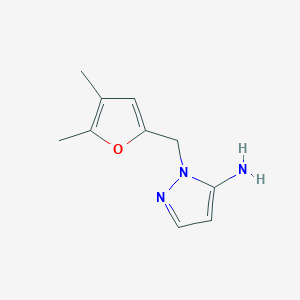
2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine is an organic compound that features a furan ring substituted with dimethyl groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Substitution with dimethyl groups: The furan ring is then substituted with dimethyl groups using Friedel-Crafts alkylation.
Formation of the pyrazole ring: The pyrazole ring is synthesized by the condensation of hydrazine with a 1,3-diketone.
Coupling of the furan and pyrazole rings: The final step involves coupling the furan and pyrazole rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethanol derivatives.
Scientific Research Applications
2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-ylmethyl)-2h-pyrazol-3-ylamine: Lacks the dimethyl substitution on the furan ring.
2-(4-Methyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine: Has only one methyl group on the furan ring.
Uniqueness
2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine is unique due to the presence of two methyl groups on the furan ring, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its stability and modify its interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-[(4,5-dimethylfuran-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-7-5-9(14-8(7)2)6-13-10(11)3-4-12-13/h3-5H,6,11H2,1-2H3 |
InChI Key |
CSRHVEXUCHGEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)CN2C(=CC=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


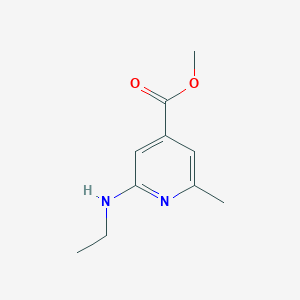
![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)
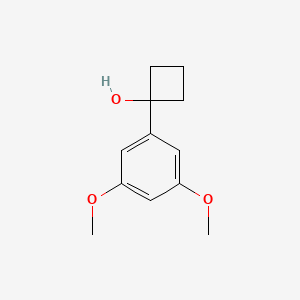
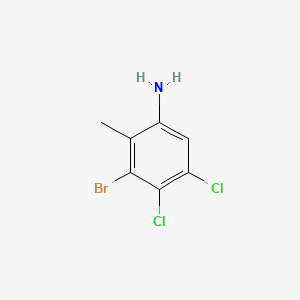
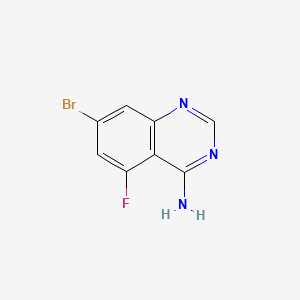
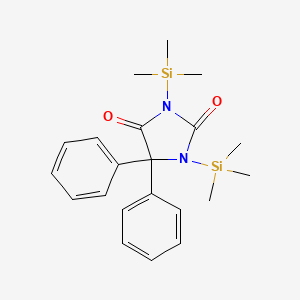

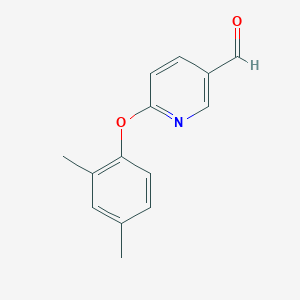
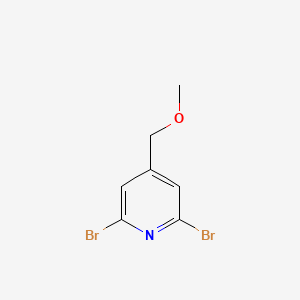

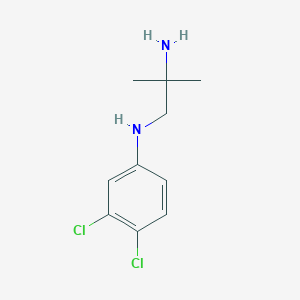
![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)
